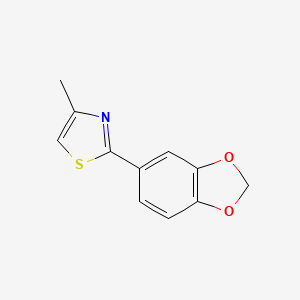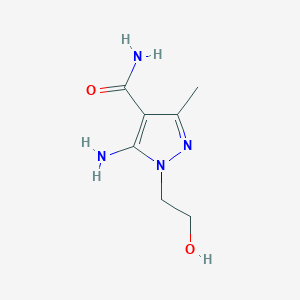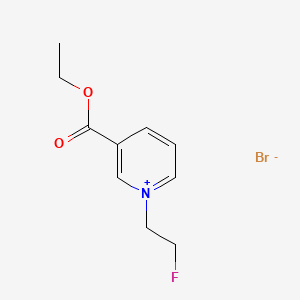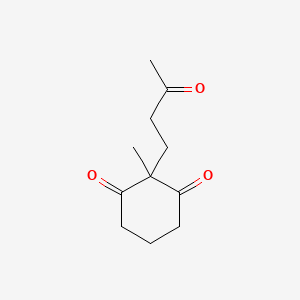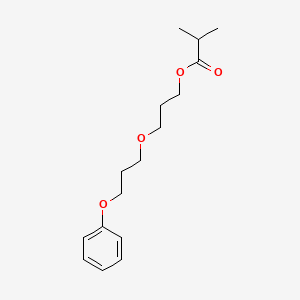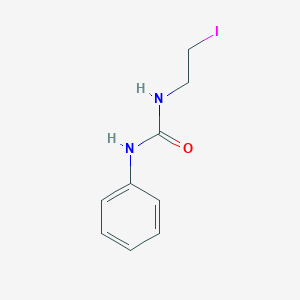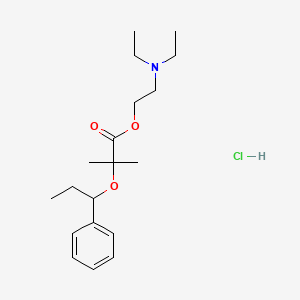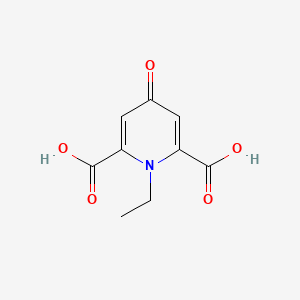
1-Ethyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid is an organic compound with a pyridine skeleton. It is known for its coordination with various metal ions and has applications in biochemistry and medical chemistry .
Preparation Methods
The synthesis of 1-Ethyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid can be achieved through several routes. One common method involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . Industrial production methods often involve the use of activated pyridinium salts with difluorinated gem-diols .
Chemical Reactions Analysis
1-Ethyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of 1,4-dihydropyridine derivatives.
Substitution: Substitution reactions often involve the use of common reagents like iodomethane.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid involves its ability to coordinate with metal ions. This coordination affects various biochemical processes, including the inhibition of glutamate decarboxylase . The compound’s ability to transfer protons is fundamental to its biochemical effects .
Comparison with Similar Compounds
1-Ethyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid is similar to other pyridine derivatives such as:
Chelidamic acid: A hydroxylated derivative of 2,6-pyridine-dicarboxylic acid.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another pyridine derivative used as a feed additive.
These compounds share similar structures but differ in their specific applications and biochemical properties.
Properties
CAS No. |
6317-46-0 |
|---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
1-ethyl-4-oxopyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-2-10-6(8(12)13)3-5(11)4-7(10)9(14)15/h3-4H,2H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
ONIIXUJJQUELCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)

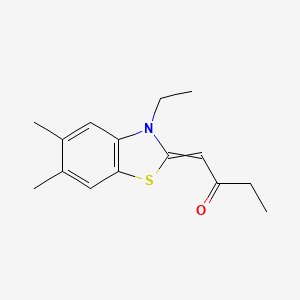
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
